molecular formula C16H13NO5 B8784268 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid

Cat. No.: B8784268
M. Wt: 299.28 g/mol
InChI Key: KTOQLMSEMTTYOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid is a complex organic compound that features a benzodioxin ring fused with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid typically involves the following steps:

    Formation of the Benzodioxin Ring: The benzodioxin ring can be synthesized through the cyclization of catechol derivatives with ethylene glycol under acidic conditions.

    Attachment of the Benzoic Acid Moiety: The benzoic acid moiety is introduced through a Friedel-Crafts acylation reaction, where the benzodioxin ring is reacted with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Amidation Reaction: The final step involves the formation of the amide bond between the benzodioxin ring and the benzoic acid moiety. This can be achieved by reacting the benzodioxin derivative with 4-aminobenzoic acid in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated derivatives, nitro compounds.

Scientific Research Applications

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurodegenerative disorders.

    Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
  • 1,4-Benzodioxin, 2,3-dihydro-6-nitro-
  • Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-

Uniqueness

4-(2,3-Dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid is unique due to its specific combination of a benzodioxin ring and a benzoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C16H13NO5

Molecular Weight

299.28 g/mol

IUPAC Name

4-(2,3-dihydro-1,4-benzodioxine-6-carbonylamino)benzoic acid

InChI

InChI=1S/C16H13NO5/c18-15(17-12-4-1-10(2-5-12)16(19)20)11-3-6-13-14(9-11)22-8-7-21-13/h1-6,9H,7-8H2,(H,17,18)(H,19,20)

InChI Key

KTOQLMSEMTTYOY-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Hydrolysis of this ester with potassium hydroxide/water/ethanol at 50° C. during 2 hours yielded p-(1,4-benzodioxane-6-carboxamido)benzoic acid, melting point 278°-280° C.
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